molecular formula C21H14N4O3 B2691653 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline CAS No. 839699-85-3

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2691653
CAS RN: 839699-85-3
M. Wt: 370.368
InChI Key: YCICJPMNSCVKFU-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for various applications.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent anticancer activity, and several research papers have reported its potential as a therapeutic agent for various types of cancers. Additionally, this compound has also been shown to exhibit antiviral and antibacterial activity, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline is not well understood. However, several research papers have suggested that this compound exerts its anticancer activity through the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to induce apoptosis in cancer cells, which is a process that leads to the programmed death of cancer cells.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells. Additionally, this compound has also been shown to induce apoptosis in cancer cells, which is a process that leads to the programmed death of cancer cells. Furthermore, this compound has also been shown to exhibit antiviral and antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various types of cancer cells, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has also been shown to exhibit antiviral and antibacterial activity, making it a potential candidate for the development of new antiviral and antibacterial drugs. However, the main limitation of using this compound in lab experiments is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline. One of the most promising directions is the development of new anticancer drugs based on this compound. Additionally, this compound can also be further studied for its potential applications in the development of new antiviral and antibacterial drugs. Furthermore, the mechanism of action of this compound can also be further studied to gain a better understanding of its biochemical and physiological effects. Finally, the synthesis of this compound can also be further optimized to reduce its cost and increase its yield.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline involves a multi-step process. The first step involves the synthesis of 2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-ylamine to obtain the final product. The synthesis of this compound has been reported in various research papers, and different methods have been employed to obtain the compound. However, the most commonly used method involves the use of palladium-catalyzed cross-coupling reactions.

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3/c1-2-5-15-14(4-1)22-19-21(23-15)25(20(24-19)17-6-3-9-26-17)13-7-8-16-18(12-13)28-11-10-27-16/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCICJPMNSCVKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=NC4=NC5=CC=CC=C5N=C43)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline

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